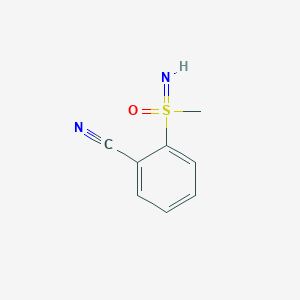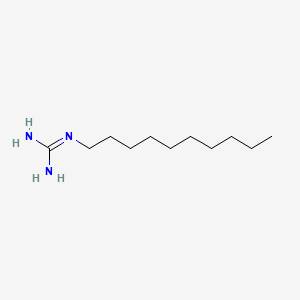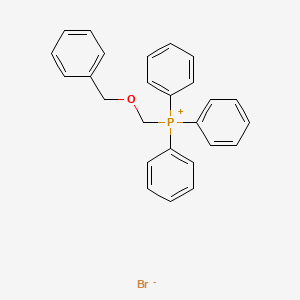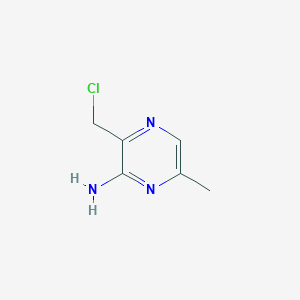
N,N-Dimethyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-1H-pyrazol-4-amine can be synthesized through several methods. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at 100°C for 4 hours . Another method involves the methylation of pyrazole using methylating agents such as iodomethane or bromomethane, followed by reaction with ammonia to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: The compound can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Condensation reactions: These reactions involve the formation of a larger molecule with the elimination of a small molecule, such as water or methanol.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide (DMF), iodomethane, bromomethane, and ammonia. Reaction conditions typically involve elevated temperatures (e.g., 100°C) and specific solvents to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and other substituted pyrazole derivatives. These products can have various applications depending on their chemical properties and functional groups.
Applications De Recherche Scientifique
N,N-Dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, some pyrazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antipromastigote activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-Dimethyl-1H-pyrazol-4-amine include:
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A derivative with nitro groups that enhance its energetic properties.
1-Methyl-2,4,5-trinitroimidazole: Another energetic material with similar applications in explosives.
Bis(1,2,4-oxadiazole) bis(methylene) dinitrate: A high-density, high-energy compound used in explosives.
Uniqueness
This compound is unique due to its versatility in undergoing various chemical reactions and its potential applications across multiple fields. Its ability to form stable derivatives with diverse functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
28465-86-3 |
|---|---|
Formule moléculaire |
C5H9N3 |
Poids moléculaire |
111.15 g/mol |
Nom IUPAC |
N,N-dimethyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C5H9N3/c1-8(2)5-3-6-7-4-5/h3-4H,1-2H3,(H,6,7) |
Clé InChI |
GEYCAYZYEXEBQG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CNN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)

![3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B13107937.png)

![[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt](/img/structure/B13107955.png)


